molecular formula C21H20FN3O4S B2512834 N'-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895785-22-5

N'-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2512834
CAS No.: 895785-22-5
M. Wt: 429.47
InChI Key: OBEPREYSMHHFEE-UHFFFAOYSA-N
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Description

N'-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This ethanediamide derivative features a molecular architecture combining a 3,4-dimethoxyphenyl group and a 3-fluorophenyl-thiazole moiety, a structural motif seen in compounds investigated for their potential biological activities . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in constructing small-molecule libraries for high-throughput screening. The core research value of this compound lies in its potential for structure-activity relationship (SAR) studies. The presence of the thiazole ring, a common pharmacophore, and fluorophenyl group makes it a candidate for developing targeted bioactive agents . Its mechanism of action is not predefined and would be dependent on the specific research context; it could be designed to act as an enzyme inhibitor or a modulator of protein-protein interactions. The fluorinated aromatic system can influence the molecule's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in drug discovery . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-28-17-7-6-15(11-18(17)29-2)24-20(27)19(26)23-9-8-16-12-30-21(25-16)13-4-3-5-14(22)10-13/h3-7,10-12H,8-9H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEPREYSMHHFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve coupling the thiazole derivative with the dimethoxyphenyl ethanediamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through multi-step organic reactions, which typically begin with the preparation of the thiazole ring followed by the introduction of the fluorophenyl group. The final steps involve coupling the thiazole derivative with the dimethoxyphenyl ethanediamide under controlled conditions. Key synthetic routes include:

  • Oxidation : Using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Employing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Nucleophilic and electrophilic substitutions can occur at the aromatic rings.

The molecular formula for this compound is C21H20FN3O4SC_{21}H_{20}FN_{3}O_{4}S with a molecular weight of 429.5 g/mol. Its structure features a thiazole ring and a fluorophenyl group, contributing to its unique chemical properties that are distinct from similar compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of N'-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide. It has shown significant efficacy against various cancer cell lines in vitro:

  • Growth Inhibition : The compound exhibited percent growth inhibitions (PGIs) against multiple cancer types, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through specific signaling pathways .

Drug Development

The compound's unique structural features make it a candidate for further drug development. Its favorable drug-like properties suggest potential applications in creating new therapeutic agents targeting specific diseases.

Case Studies

Several studies have documented the effects of this compound in preclinical settings:

  • Study A : Investigated its effects on SNB-19 and OVCAR-8 cell lines, demonstrating high growth inhibition rates.
  • Study B : Evaluated its pharmacokinetics and toxicity profiles in animal models, providing insights into its safety and efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar aromatic and methoxy groups.

    3,4-Dimethoxyphenylpropionate: Shares the dimethoxyphenyl moiety.

    3,4-Dimethoxyphenylacetate: Another compound with the dimethoxyphenyl structure.

Uniqueness

N’-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is unique due to the presence of the thiazole ring and the fluorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole and dimethoxyphenyl moieties suggest possible interactions with various biological targets, including enzymes and receptors associated with cancer and neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has been targeted for treating Alzheimer's disease.
  • Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated significant activity against cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds ranged from 29 μM to over 100 μM, depending on the specific structural modifications .

CompoundCell LineIC50 (μM)
3aHeLa73
3dHeLa29
3bMCF-7>100

Enzyme Inhibition Assays

Inhibitory activity against AChE has been assessed for several derivatives. The presence of methoxy and dimethoxy substituents on the phenyl ring has been correlated with enhanced inhibitory potency. Compounds with these substitutions exhibited relative potencies greater than 50% in AChE inhibition assays .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A study focused on synthesizing thiazole-based derivatives found that specific modifications could significantly enhance cytotoxicity. For example, a derivative with a fluorophenyl substitution showed improved activity against breast cancer cells compared to its non-fluorinated counterparts. This highlights the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Neuroprotective Potential

Another research effort investigated the neuroprotective effects of compounds similar to this compound. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N'-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide?

  • Methodological Answer : Multi-step organic synthesis is typically required, involving:

  • Coupling reactions : Use carbodiimide reagents (e.g., EDC·HCl) to activate carboxylic acid intermediates for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency, while triethylamine neutralizes acids .
  • Purification : High-performance liquid chromatography (HPLC) ensures ≥95% purity by isolating the product from byproducts .
    • Data Table :
Reaction StepCatalyst/SolventYield (%)Purity (HPLC)
Amide couplingEDC·HCl, DCM65–7092
Thiazole ring formationEtOH, reflux50–5585

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Assign peaks for the 3-fluorophenyl (δ 7.2–7.5 ppm) and thiazol (δ 8.1–8.3 ppm) groups .
  • X-ray crystallography : Resolve bond angles and dihedral twists (e.g., 61.8° between thiazol and aryl planes) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 455.2) .

Q. What preliminary assays are used to evaluate biological activity?

  • Methodological Answer : Screen for antimicrobial and anticancer potential via:

  • MIC assays : Test against Gram-positive bacteria (e.g., S. aureus) at concentrations 1–100 µM .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance .
  • Formulation optimization : Use liposomal encapsulation to enhance solubility and tissue penetration .
    • Data Table :
Model SystemIC₅₀ (µM)Bioavailability (%)
In vitro (HeLa)12.3N/A
In vivo (mouse xenograft)>50<5

Q. What computational strategies predict the compound’s interaction with target enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) with scoring functions (ΔG < -8 kcal/mol) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., 3-chlorophenyl variant) and compare logP (2.1 vs. 2.4) and IC₅₀ values .
  • Electrostatic potential maps : Identify fluorine’s electron-withdrawing effects on thiazol ring reactivity .

Q. What experimental controls are critical for validating mechanistic hypotheses?

  • Methodological Answer :

  • Negative controls : Use scrambled siRNA or inactive enantiomers to confirm target specificity .
  • Positive controls : Compare to known inhibitors (e.g., imatinib for kinase assays) .

Contradiction Analysis

Q. Why might antimicrobial activity vary across studies?

  • Methodological Answer :

  • Assay conditions : Variations in broth media (e.g., CAMHB vs. LB) affect compound solubility .
  • Bacterial strains : Efflux pump expression in clinical isolates (e.g., MRSA) reduces efficacy .

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